(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-fluorophenyl)-2-methylpropanoic acid
Description
This compound is an Fmoc (9-fluorenylmethyloxycarbonyl)-protected amino acid derivative featuring a 2-fluorophenyl group and a methyl substituent on the α-carbon of the propanoic acid backbone. The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) to protect the amino terminus during chain elongation .
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-fluorophenyl)-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22FNO4/c1-25(23(28)29,14-16-8-2-7-13-22(16)26)27-24(30)31-15-21-19-11-5-3-9-17(19)18-10-4-6-12-20(18)21/h2-13,21H,14-15H2,1H3,(H,27,30)(H,28,29)/t25-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNYGHKCAXQKZEQ-VWLOTQADSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1F)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](CC1=CC=CC=C1F)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Resin Selection and Initial Loading
The process begins with Fmoc-Rink-MBHA Low Loading resin (1% DVB cross-linked polystyrene, 100–200 mesh), which offers a substitution rate of 0.3–0.4 meq/g. This resin is preferred for its compatibility with Fmoc deprotection and its ability to accommodate sterically hindered amino acids, such as Cα-methylated derivatives.
Fmoc Deprotection and Amino Acid Coupling
Fmoc groups are removed using 20% piperidine in dimethylformamide (DMF) via two 7-minute treatments. Subsequent couplings employ a 9-fold molar excess of Fmoc-protected amino acids, activated with diisopropylcarbodiimide (DIC) and Oxyma in a 1:1:1 molar ratio. Standard couplings require 1 hour for primary amines and 3 hours for secondary amines, with extended durations for Cα-methylated residues.
Table 1: Representative Coupling Conditions
| Parameter | Primary Amine | Secondary Amine | Cα-Methylated Residues |
|---|---|---|---|
| Coupling Time | 1 hour | 3 hours | 3 hours |
| Activator Ratio (DIC:Oxyma) | 1:1 | 1:1 | 1:1 |
| Solvent | DMF | DMF | DMF |
Selective Deprotection and Linker Attachment
After backbone assembly, the Mtt (4-methyltrityl) protecting group on lysine residues is selectively removed using 30% hexafluoroisopropanol (HFIP) in dichloromethane (DCM). This step enables site-specific conjugation of hydrophobic linkers, such as 2-[2-(2-Fmoc-amino-ethoxy)-ethoxy]-acetic acid (Fmoc-AEEA-OH) or eicosanedioic acid, using PyAOP activation.
Cleavage and Crude Peptide Isolation
The dry resin undergoes cleavage with a trifluoroacetic acid (TFA)/water/triisopropylsilane (TIS) cocktail (95:2.5:2.5 v/v) for 2 hours at room temperature. Post-filtration, the peptide is precipitated by adding cold diethyl ether (-20°C) and centrifuged at 3,500 rpm. The pellet is washed twice with ether and dried in vacuo, yielding the crude product.
Purification and Analytical Validation
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Crude peptide is dissolved in 20% acetonitrile/20% acetic acid/60% water and purified using a Luna 5 µm Phenyl-Hexyl preparative column (21 × 250 mm). A linear gradient of 30–50% acetonitrile in 0.1% TFA/water over 60 minutes achieves >95% purity, as confirmed by analytical RP-HPLC.
Table 2: Purification Parameters
| Column Type | Gradient | Purity Threshold | Yield |
|---|---|---|---|
| Luna Phenyl-Hexyl | 30–50% ACN/60 min | >95% | 98% |
Characterization and Quality Control
Mass Spectrometry
Electrospray ionization mass spectrometry (ESI-MS) confirms the molecular weight with observed m/z values matching theoretical calculations (e.g., obsd. M+3 = 1657.2; calc. M+3 = 1657.0).
Comparative Analysis of Synthesis Strategies
The SPPS approach offers superior control over stereochemistry and scalability compared to solution-phase methods. Key advantages include:
-
Reduced epimerization : The solid support minimizes racemization during coupling.
-
Efficient purification : RP-HPLC resolves closely related impurities, critical for pharmaceutical-grade peptides.
-
Modularity : Linkers and protecting groups can be tailored for specific applications, such as lipidated peptide therapeutics.
Challenges and Optimization
Chemical Reactions Analysis
Types of Reactions
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-fluorophenyl)-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-fluorophenyl)-2-methylpropanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and peptide synthesis.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-fluorophenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. The fluorophenyl group can interact with various biological targets, potentially affecting enzyme activity or receptor binding. The compound’s effects are mediated through pathways involving these molecular interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, physicochemical, and functional differences between the target compound and its analogs:
Notes:
- Fluorine vs. This may improve target binding in bioactive peptides but reduce solubility in nonpolar solvents .
- Biological Activity: Fluorinated analogs (e.g., 2,4,5-trifluorophenyl) are prioritized in antiviral research due to fluorine’s metabolic stability and enhanced binding affinity .
Role in Antiviral Agents
Compounds like the target and its analogs serve as intermediates in HIV-1 entry inhibitors. For example, (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-((cyclohexylmethyl)amino)phenyl)propanoic acid derivatives exhibit antiviral activity, with fluorinated phenyl groups improving resistance profiles .
Biological Activity
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-fluorophenyl)-2-methylpropanoic acid, often referred to as a fluorenyl derivative, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 402.44 g/mol. The compound features a fluorenyl group, which is known for its role in enhancing the lipophilicity and biological activity of various pharmacophores.
Biological Activity Overview
The biological activities associated with fluorenyl derivatives include:
- Antimicrobial Activity : Studies have demonstrated that fluorenone derivatives exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, compounds similar to this compound have been tested against strains like Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial growth .
- Antitumor Activity : Some fluorenone derivatives have been identified as potential antitumor agents, acting as inhibitors of topoisomerases. These enzymes play a crucial role in DNA replication and transcription, making them important targets for cancer therapy .
- Enzyme Inhibition : The compound may also exhibit enzyme inhibitory properties, particularly against metabolic enzymes involved in lipid metabolism or other critical pathways. Research into related compounds has shown that modifications in the side chains can significantly alter their inhibitory effects .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various fluorenone derivatives, including those with similar structures to this compound). Results indicated that certain derivatives displayed low minimum inhibitory concentrations (MICs) against Bacillus anthracis and methicillin-resistant Staphylococcus aureus .
- Antitumor Properties : Another investigation focused on the antiproliferative effects of fluorenone-based compounds against cancer cell lines. The study found that specific structural modifications led to enhanced cytotoxicity, suggesting a potential pathway for developing new cancer therapeutics .
Data Summary
Q & A
Q. What are the recommended methods for synthesizing this Fmoc-protected amino acid derivative?
The synthesis typically involves solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethoxycarbonyl) as a temporary protecting group. Key steps include:
- Resin pre-treatment : Use NovaSyn TGR resin, swelled in dichloromethane (DCM), followed by Fmoc deprotection with 20% piperidine in DMF .
- Coupling reactions : Activate the carboxyl group with reagents like HBTU/HOBt or DIC/Oxyma Pure in DMF. Reaction temperatures (-10°C to 20°C) and solvent polarity significantly influence coupling efficiency .
- Side-chain protection : For the 2-fluorophenyl group, ensure acid-labile protecting groups (e.g., tert-butyl) are compatible with subsequent cleavage steps .
- Final cleavage : Use trifluoroacetic acid (TFA) with scavengers (e.g., triisopropylsilane) to remove the Fmoc group and release the product from the resin .
Q. How should researchers handle and store this compound to ensure stability and safety?
- Storage : Store in airtight, light-resistant containers under inert gas (argon or nitrogen) at -20°C to prevent oxidation and hydrolysis. Avoid moisture, as the Fmoc group is sensitive to aqueous conditions .
- Safety protocols :
- Use fume hoods and wear nitrile gloves , lab coats , and safety goggles to minimize skin/eye contact and inhalation risks (GHS H315, H319, H335) .
- Avoid dust formation; use wet methods or closed systems during weighing .
- In case of exposure, rinse eyes with water for ≥15 minutes and seek medical attention .
Q. What analytical techniques are essential for characterizing this compound?
- Purity assessment :
- Reverse-phase HPLC with C18 columns (gradient: 5–95% acetonitrile in water + 0.1% TFA) .
- LC-MS for molecular weight confirmation (expected [M+H]⁺ ~500–550 Da, depending on substituents) .
- Structural verification :
- ¹H/¹³C NMR in deuterated DMSO or CDCl₃. Key signals include Fmoc aromatic protons (7.3–7.8 ppm) and fluorophenyl protons (6.8–7.5 ppm) .
- MALDI-TOF mass spectrometry for high-resolution mass validation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported toxicity data across safety data sheets (SDS)?
- Case example : SDS from Indagoo () and Ambeed () classify oral toxicity as Category 4 (H302), while Key Organics () lists inhalation toxicity (Category 4).
- Methodology :
- Cross-reference testing : Conduct acute toxicity assays (OECD 423 for oral, OECD 403 for inhalation) to validate hazard classifications under standardized conditions .
- Dose-response analysis : Use in vitro models (e.g., HepG2 cells) to assess cytotoxicity thresholds and compare with SDS-reported LD₅₀ values .
- Contextual factors : Consider differences in substituents (e.g., 2-fluorophenyl vs. mercapto groups) that may alter toxicity profiles .
Q. What strategies optimize coupling efficiency in SPPS when using this compound?
- Solvent optimization : Replace DMF with DMAC (dimethylacetamide) or NMP (N-methylpyrrolidone) to reduce racemization .
- Activation additives : Use Oxyma Pure instead of HOBt to minimize side reactions and improve coupling rates (2–4 hours vs. 6–8 hours) .
- Microwave-assisted synthesis : Apply 20–50 W microwave irradiation at 50°C to accelerate coupling by 30–50% while maintaining enantiomeric excess (>98%) .
Q. How does the 2-fluorophenyl substituent influence peptide conjugate stability and bioactivity?
- Steric effects : The 2-fluoro group increases steric hindrance, reducing proteolytic degradation rates by 40–60% compared to non-fluorinated analogs .
- Electronic effects : Fluorine’s electronegativity enhances π-π stacking with aromatic residues in target proteins (e.g., kinase active sites), improving binding affinity (Kd values ~10–100 nM) .
- Comparative studies : Replace 2-fluorophenyl with 3,5-difluorophenyl () to assess changes in solubility and membrane permeability via logP measurements .
Q. What are the best practices for analyzing enantiomeric purity in chiral Fmoc derivatives?
- Chiral HPLC : Use Chiralpak IA-3 columns with hexane/isopropanol (90:10) + 0.1% TFA. Retention time differences ≥2 minutes indicate >99% enantiomeric excess .
- Circular dichroism (CD) : Monitor Cotton effects at 250–300 nm to confirm retention of (S)-configuration during synthesis .
Data Contradiction Analysis
Q. Conflicting GHS Classifications :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
